![molecular formula C14H19NO3 B15171035 2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- CAS No. 920312-63-6](/img/structure/B15171035.png)
2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- is an organic compound with a complex structure that includes a butenoic acid backbone, an ethoxyphenyl group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- typically involves the reaction of 2-butenoic acid with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired (2Z)-isomer. The ethyl ester group is introduced through esterification using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in large reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Produces oxides or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Butenoic acid, 3-amino-, ethyl ester: Similar structure but lacks the ethoxyphenyl group.
Crotonic acid, 3-amino-, ethyl ester: Another related compound with a different substitution pattern.
Uniqueness
2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Número CAS |
920312-63-6 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
ethyl 3-(4-ethoxyanilino)but-2-enoate |
InChI |
InChI=1S/C14H19NO3/c1-4-17-13-8-6-12(7-9-13)15-11(3)10-14(16)18-5-2/h6-10,15H,4-5H2,1-3H3 |
Clave InChI |
OVTYDRMQDLJXOK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=CC(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


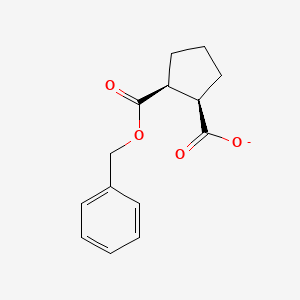
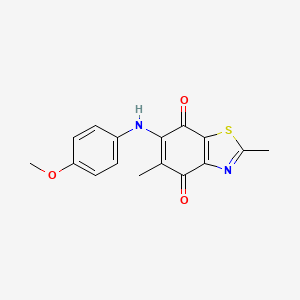

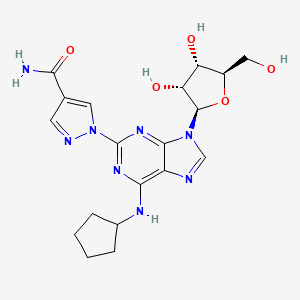

![{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B15170976.png)
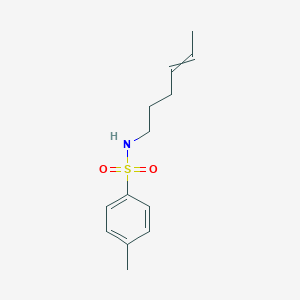
![6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170993.png)
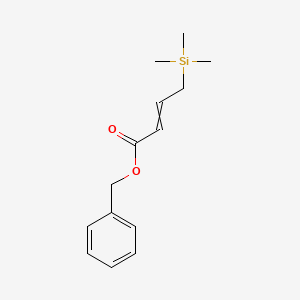
![{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid](/img/structure/B15171004.png)
![3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B15171011.png)
![2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol](/img/structure/B15171024.png)
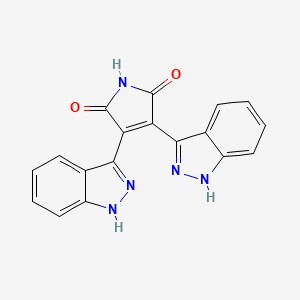
![(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol](/img/structure/B15171041.png)
